molecular formula C15H21BF2O3 B6330953 2-(2,3-Difluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2096331-33-6

2-(2,3-Difluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6330953
CAS No.: 2096331-33-6
M. Wt: 298.13 g/mol
InChI Key: HGPBFDZRJBBPIQ-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester derivative featuring a substituted phenyl ring attached to a 1,3,2-dioxaborolane core. The phenyl ring is substituted with two fluorine atoms at positions 2 and 3 and an isopropoxy group at position 3. This compound is structurally analogous to other arylboronic esters used in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(2,3-difluoro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BF2O3/c1-9(2)19-10-7-11(13(18)12(17)8-10)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPBFDZRJBBPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluoro-5-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: None required

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Crystallization or chromatography to obtain high-purity product

    Quality Control: Analytical techniques such as NMR, HPLC, and GC-MS to ensure product consistency

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: Reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

    Oxidation: Can be oxidized to form the corresponding boronic acid.

    Hydrolysis: Hydrolyzes under acidic or basic conditions to yield the corresponding phenol and boric acid.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or toluene), temperature (80-100°C)

    Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), temperature (room temperature)

    Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), solvent (e.g., water), temperature (room temperature to reflux)

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling

    Phenol and Boric Acid: From hydrolysis

Scientific Research Applications

2-(2,3-Difluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic materials.

    Biological Research: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves:

    Formation of Palladium Complex: The boronic ester coordinates with the palladium catalyst.

    Transmetalation: Transfer of the aryl or vinyl group from boron to palladium.

    Reductive Elimination: Formation of the biaryl or vinyl-aryl product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric profiles of arylboronate esters are critical for their performance in cross-coupling reactions. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-F, 5-O-iPr C₁₅H₂₂BFO₃ 280.10 Single fluorine at position 3; lower steric demand compared to 2,3-difluoro derivative
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-I C₁₂H₁₆BIO₂ 314.00 Iodo substituent enhances electrophilicity; useful in coupling with electron-rich partners
2-(3-Chloro-4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-SO₂Me C₁₄H₂₀BClO₃ 316.61 Strong electron-withdrawing sulfonyl group increases oxidative stability
2-(2,3-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,3-Cl₂, 5-F C₁₂H₁₄BCl₂FO₂ 292.96 Dichloro-fluoro substitution enhances electrophilicity but reduces solubility
2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-OMe, 4,5-Me₂ C₁₆H₂₄BO₃ 275.17 Electron-donating methoxy and methyl groups hinder coupling efficiency

Key Differences in Reactivity

  • Fluorine vs. Chlorine : The 2,3-difluoro derivative exhibits stronger electron-withdrawing effects compared to chloro analogues, accelerating oxidative addition in palladium-catalyzed reactions . However, chlorine substituents (e.g., in and ) may improve stability against hydrolysis .
  • Ortho-Substitution : The 2,3-difluoro substitution creates a meta-directing effect on the phenyl ring, contrasting with para-substituted derivatives (e.g., 4-iodophenyl in ), which are more reactive in certain coupling contexts .

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